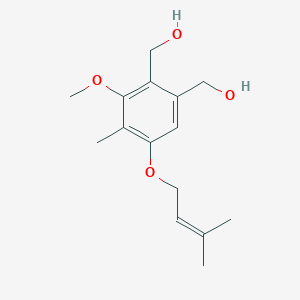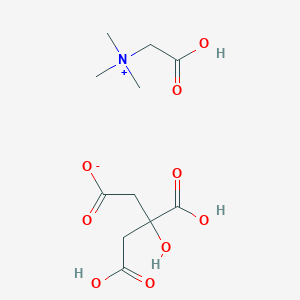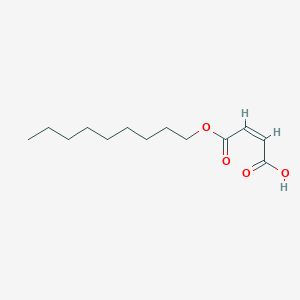
Benzene, 1,3-cyclohexadienyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,3-cyclohexadienyl- is a chemical compound that is commonly known as benzene. It is a colorless liquid that has a sweet odor. Benzene is widely used in various industries such as the production of plastics, rubber, and synthetic fibers. However, benzene is also known to be a carcinogen and exposure to it can cause various health problems.
Wirkmechanismus
Benzene is metabolized in the liver to form reactive intermediates that can bind to DNA and cause mutations. This can lead to the development of cancer. Benzene can also cause damage to the bone marrow, which can result in the development of leukemia and other blood disorders.
Biochemische Und Physiologische Effekte
Benzene can cause damage to the DNA, which can lead to mutations and the development of cancer. It can also cause damage to the bone marrow, which can result in the development of leukemia and other blood disorders. Benzene exposure can also cause damage to the immune system, reproductive system, and nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
Benzene is widely used in laboratory experiments as a solvent and as a starting material for the synthesis of other compounds. However, due to its carcinogenic properties, it is important to handle benzene with care and to use appropriate safety measures when working with it.
Zukünftige Richtungen
There are several future directions for research on benzene. One area of research is the development of safer alternatives to benzene in various industries. Another area of research is the development of biomarkers for benzene exposure and the identification of genetic factors that may increase susceptibility to benzene-induced cancer. Additionally, research is needed to better understand the mechanisms of benzene-induced toxicity and to develop effective treatments for benzene-induced diseases.
Conclusion
Benzene is a chemical compound that is widely used in various industries but is also known to be a carcinogen and can cause various health problems. It is important to handle benzene with care and to use appropriate safety measures when working with it. Further research is needed to develop safer alternatives to benzene, to better understand the mechanisms of benzene-induced toxicity, and to develop effective treatments for benzene-induced diseases.
Synthesemethoden
Benzene is produced through the process of catalytic reforming of naphtha, which is a crude oil derivative. This process involves the use of a catalyst such as platinum or rhenium to convert the hydrocarbons in naphtha into benzene and other aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzene has been extensively studied for its potential health effects. It is known to be a carcinogen and exposure to it can cause leukemia and other blood disorders. Benzene is also known to cause damage to the immune system, reproductive system, and nervous system. Therefore, benzene is a subject of research in the fields of toxicology, environmental health, and occupational health.
Eigenschaften
CAS-Nummer |
15619-32-6 |
|---|---|
Produktname |
Benzene, 1,3-cyclohexadienyl- |
Molekularformel |
C12H12 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
cyclohexa-1,3-dien-1-ylbenzene |
InChI |
InChI=1S/C12H12/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-5,7-9H,6,10H2 |
InChI-Schlüssel |
WABIKPGZJAHEHK-UHFFFAOYSA-N |
SMILES |
C1CC(=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
C1CC(=CC=C1)C2=CC=CC=C2 |
Synonyme |
1,3-Cyclohexadien-1-ylbenzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



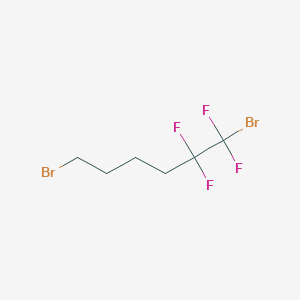
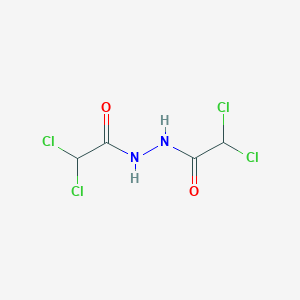
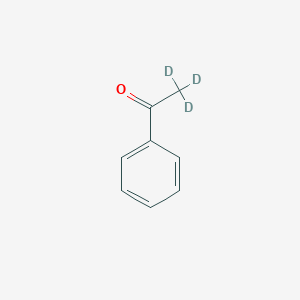
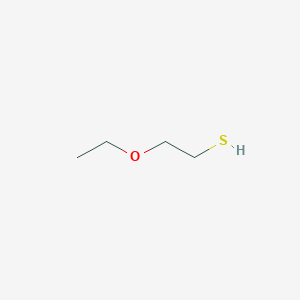
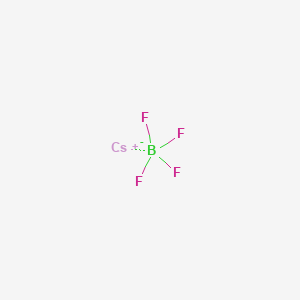
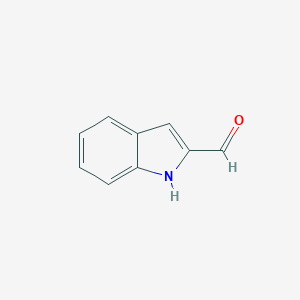
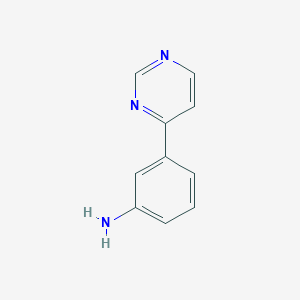

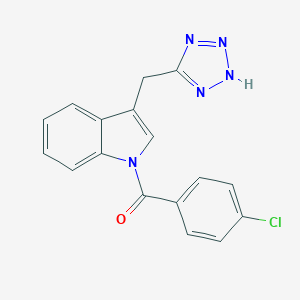
![2-Chlorobenzo[c]cinnoline](/img/structure/B100858.png)
![2-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B100859.png)
